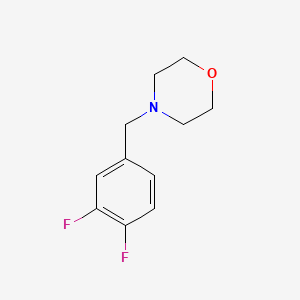
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is a white crystalline powder that is soluble in organic solvents, and it has been found to exhibit antifungal, antiparasitic, and anticancer activities.
Mecanismo De Acción
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide works by inhibiting the activity of lanosterol 14α-demethylase, which is a cytochrome P450 enzyme that is essential for the synthesis of ergosterol in fungi. Ergosterol is a key component of the fungal cell membrane, and its depletion leads to membrane disruption, cell death, and ultimately, fungal growth inhibition.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has several advantages as a research tool. It is readily available and relatively inexpensive, and it has been extensively studied for its biological and pharmacological properties. However, there are also some limitations to its use in lab experiments. For example, this compound can be toxic to mammalian cells at high concentrations, and it has limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of fungal infections, parasitic diseases, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its analogs, and to identify potential drug targets for the development of new antifungal, antiparasitic, and anticancer agents.
Métodos De Síntesis
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dichlorobenzoyl chloride with benzylamine and tert-butylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has been extensively studied for its antifungal properties. It has been found to exhibit potent activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound works by inhibiting the activity of the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.
Propiedades
IUPAC Name |
N-benzyl-N-tert-butyl-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO/c1-18(2,3)21(12-13-7-5-4-6-8-13)17(22)15-11-14(19)9-10-16(15)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDCGNFHHMHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)


![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)


